molecular formula C12H16O2 B2750421 4-(4-Methoxy-2-methylphenyl)butan-2-one CAS No. 411238-32-9

4-(4-Methoxy-2-methylphenyl)butan-2-one

Cat. No.: B2750421
CAS No.: 411238-32-9
M. Wt: 192.258
InChI Key: SVCJZXCTBZGOGJ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)butan-2-one (CAS 411238-32-9) is a synthetic organic compound with the molecular formula C12H16O2 . It features a phenyl ring substituted with both a methoxy and a methyl group, coupled with a butan-2-one side chain . This defined molecular architecture, particularly the electron-donating methoxy group which enhances electron density on the aromatic ring, facilitates electrophilic substitution reactions . The ketone functionality allows this compound to participate in key synthetic transformations, serving as a versatile building block and a valuable chemical intermediate in the synthesis of more complex, specialized molecules for pharmaceutical development and fine chemical synthesis . It offers researchers precise control in complex synthetic pathways, contributing to efficiency in target molecule development . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-8-12(14-3)7-6-11(9)5-4-10(2)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCJZXCTBZGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 4 Methoxy 2 Methylphenyl Butan 2 One

Established Synthetic Routes for 4-(4-Methoxy-2-methylphenyl)butan-2-one

The construction of aryl-substituted butanones can be achieved through several strategic approaches, including carbon-carbon bond-forming reactions that attach the side chain to the aromatic ring or modify a pre-existing precursor.

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring and proceeds via electrophilic aromatic substitution. wikipedia.org There are two main types: alkylation and acylation.

Friedel-Crafts Acylation is generally preferred for synthesizing aryl ketones as it avoids the polyalkylation and carbocation rearrangement issues often associated with Friedel-Crafts alkylation. libretexts.orgyoutube.com The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com The electrophile is a resonance-stabilized acylium ion, which is not prone to rearrangement. sigmaaldrich.com For a target like this compound, a potential acylation strategy would involve reacting 3-methylanisole (B1663972) with a butanoyl derivative under Lewis acid catalysis. The resulting ketone can then be subjected to reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield the desired alkyl chain, although this adds steps to the synthesis. youtube.com

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide, alkene, or alcohol, also catalyzed by a Lewis acid. wikipedia.orgnih.gov This method can form alkylated products directly. mt.com However, it is susceptible to limitations such as the rearrangement of the carbocation electrophile to a more stable form and polyalkylation, where the product is more reactive than the starting material, leading to multiple substitutions. libretexts.orgnih.gov

Table 1: Comparison of Friedel-Crafts Acylation and Alkylation for Ketone Synthesis.
FeatureFriedel-Crafts AcylationFriedel-Crafts Alkylation
ElectrophileAcylium ion [R-C=O]⁺Carbocation [R]⁺
CatalystStrong Lewis acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.comStrong Lewis acid (e.g., AlCl₃) or protic acid wikipedia.org
Carbocation RearrangementNo, acylium ion is resonance-stabilized. mt.comYes, rearrangements to more stable carbocations are common. libretexts.org
Poly-substitutionNo, the acyl group deactivates the ring to further substitution. libretexts.orgYes, the alkyl group activates the ring, promoting further alkylation. libretexts.org
Substrate LimitationFails on strongly deactivated rings. sigmaaldrich.comFails on rings with deactivating groups or certain amine groups. libretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or pseudohalide. nih.govmdpi.com This method is central to modern organic synthesis due to its mild reaction conditions, commercial availability of reagents, and high tolerance for various functional groups. nih.govacs.org

For the synthesis of aryl ketones, the Suzuki-Miyaura reaction can be adapted in several ways:

Acyl Suzuki Coupling : This involves the direct coupling of an arylboronic acid with an acyl chloride. acs.orgnih.gov This approach provides a direct route to ketones and benefits from the wide availability of both coupling partners. mdpi.comacs.org

Ketone Electrophiles : More recent advancements have shown that simple ketones can act as electrophiles in Suzuki-Miyaura couplings through the catalytic activation of unstrained C-C bonds, offering a novel disconnection approach for synthesizing more functionalized aromatic ketones. nih.govacs.org

A hypothetical Suzuki-Miyaura route to this compound could involve the coupling of (4-methoxy-2-methylphenyl)boronic acid with a halo-substituted butanone, such as 4-chlorobutan-2-one, in the presence of a palladium catalyst and a base.

Table 2: Key Components of a Typical Acyl Suzuki-Miyaura Coupling Reaction.
ComponentFunction/ExampleReference
Organoboron ReagentArylboronic acid or ester nih.gov
ElectrophileAcyl chloride, anhydride, or other activated carboxylic acid derivative acs.orgnih.gov
CatalystPalladium(0) complex, e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ mdpi.comnih.gov
BaseRequired for the transmetalation step, e.g., K₂CO₃, Cs₂CO₃, NaOH mdpi.com
SolventToluene, THF, or aqueous mixtures mdpi.comnih.gov

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction in which an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orgsigmaaldrich.com This product can then undergo dehydration, typically upon heating, to yield an α,β-unsaturated carbonyl compound, also known as a conjugated enone. openstax.orglibretexts.org This dehydration step is what gives the reaction its "condensation" name, as a molecule of water is eliminated. openstax.org

A common variation is the crossed or mixed aldol condensation, where two different carbonyl compounds are reacted. libretexts.org The Claisen-Schmidt condensation, a type of crossed aldol reaction, involves the reaction of an aldehyde or ketone having α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens. libretexts.org To synthesize a precursor for this compound, one could perform a Claisen-Schmidt condensation between 4-methoxy-2-methylbenzaldehyde (B1296303) and acetone (B3395972). In this reaction, acetone would form the enolate nucleophile, which would then attack the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent base- or acid-catalyzed dehydration of the aldol addition product would yield 4-(4-methoxy-2-methylphenyl)but-3-en-2-one. wikipedia.orglibretexts.org

Following an aldol condensation, the resulting α,β-unsaturated ketone can be converted to the corresponding saturated ketone via catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. researchgate.net

A key challenge in this step is achieving chemoselectivity—selectively reducing the C=C bond while leaving the C=O bond and the aromatic ring intact. acs.orgpnnl.gov Palladium on carbon (Pd/C) is a highly active and commonly used catalyst for this transformation, showing a strong preference for hydrogenating the C=C bond over the C=O bond in enones. pnnl.gov Other catalysts, such as nickel boride (Ni₂B), platinum (Pt), and ruthenium (Ru), have also been employed. researchgate.netpnnl.gov The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can be optimized to maximize the yield of the desired saturated ketone. researchgate.netgoogle.com For example, the hydrogenation of 4-(4′-hydroxyphenyl)but-3-en-2-one to raspberry ketone has been successfully achieved using a nickel boride catalyst. researchgate.net

Table 3: Common Catalysts for Selective Hydrogenation of α,β-Unsaturated Ketones.
CatalystTypical ConditionsSelectivity NotesReference
Pd/CH₂ (low pressure), room temp., solvent (Ethanol, Ethyl Acetate)Highly selective for C=C bond reduction over C=O. Most active among common catalysts. pnnl.gov
Pt/C, Ru/CH₂ (low pressure), room temp., solvent (Ethanol, Water)Can produce unsaturated alcohols from aldehydes, but less selective for ketones. May lead to over-reduction. pnnl.gov
Nickel Boride (Ni₂B)Freshly prepared suspension in MethanolAchieves high selectivity for C=C bond reduction in phenolic enones. researchgate.net
Manganese(I) ComplexH₂ (1-2 bar), ambient pressureHighly chemoselective for 1,4-hydrogenation of the C=C bond. acs.org

Reaction Mechanisms in the Synthesis of this compound and Related Compounds

Understanding the reaction mechanisms is crucial for controlling regioselectivity and optimizing reaction conditions. The activation of the aromatic ring is a key mechanistic step in several synthetic routes.

In reactions like the Friedel-Crafts acylation, the synthesis of aryl ketones relies on the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The mechanism involves the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring.

The key steps in the Friedel-Crafts acylation mechanism are as follows:

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide. This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion. masterorganicchemistry.comsigmaaldrich.com This ion is the active electrophile in the reaction. masterorganicchemistry.com

Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.com

Deprotonation and Regeneration of Catalyst : A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon atom that bears the new acyl group. wikipedia.org This deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst. mt.com

For the synthesis of this compound, the starting arene would be 3-methylanisole. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both electron-donating and are thus activating, ortho-para directing groups. The powerful activating and para-directing nature of the methoxy group would strongly favor the substitution at the position para to it (C4), leading to the desired regiochemistry.

Carbenium Ion Intermediates in Dehydration Reactions of Butanol Precursors

The synthesis of unsaturated analogs from this compound often begins with its corresponding alcohol precursor, 4-(4-Methoxy-2-methylphenyl)butan-2-ol. The acid-catalyzed dehydration of this secondary alcohol is a classic example of a reaction proceeding through a carbenium ion (carbocation) intermediate.

The mechanism unfolds in three primary stages:

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl (-OH) group by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.org

Formation of the Carbenium Ion: The protonated alcohol loses a molecule of water, resulting in the formation of a secondary carbenium ion. This is the slow, rate-determining step of the reaction. libretexts.org

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of a double bond and regenerates the acid catalyst. libretexts.org

For 4-(4-Methoxy-2-methylphenyl)butan-2-ol, the secondary carbenium ion has two different adjacent carbons from which a proton can be removed. This leads to a mixture of alkene products, as dictated by Zaitsev's (or Saytzeff's) rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

Path A (Major Product): Removal of a proton from the methylene (B1212753) (-CH₂-) group (C3 of the butane (B89635) chain) leads to the formation of 4-(4-Methoxy-2-methylphenyl)but-2-ene. This product can exist as two geometric isomers: (E)- and (Z)-but-2-ene.

Path B (Minor Product): Removal of a proton from the methyl (-CH₃) group (C1 of the butane chain) yields 4-(4-Methoxy-2-methylphenyl)but-1-ene. libretexts.org

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is crucial for modifying its properties and for synthesizing analogs for further study. Key strategies involve reactions at the ketone functional group and the aromatic ring.

Oxidation Reactions to Form Ketones or Aldehydes

The target compound, this compound, is itself a product of the oxidation of its secondary alcohol precursor, 4-(4-Methoxy-2-methylphenyl)butan-2-ol. The selection of the oxidizing agent is critical to ensure the reaction stops at the ketone stage without further cleavage of the molecule.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols
ReagentTypical ConditionsSelectivity
Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂Excellent for stopping at the ketone stage. byjus.com
Potassium dichromate (K₂Cr₂O₇) / H₂SO₄Aqueous acetoneStrong oxidant, effective for secondary alcohols. learncbse.in
Chromium trioxide (CrO₃)Aqueous acetone (Jones reagent)Powerful oxidant, can be used for robust substrates.

Reduction Reactions to Yield Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to yield the corresponding secondary alcohol, 4-(4-Methoxy-2-methylphenyl)butan-2-ol. This transformation is fundamental for accessing alcohol-based derivatives.

Table 2: Common Reagents for the Reduction of Ketones
ReagentSolventKey Characteristics
Sodium borohydride (B1222165) (NaBH₄)Methanol, EthanolMild and selective for aldehydes and ketones. ncert.nic.in
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, THFVery powerful, reduces ketones, esters, and carboxylic acids. Requires careful handling. ncert.nic.in
Catalytic Hydrogenation (H₂ / Catalyst)Ethanol, Ethyl acetateUses catalysts like Pt, Pd, or Ni. Can also reduce aromatic rings under harsh conditions.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents: the methoxy (-OCH₃) group and the methyl (-CH₃) group. Both are ortho-, para-directing groups. ualberta.ca

The methoxy group is a powerful activating group due to its ability to donate electrons via resonance. The methyl group is a weaker activating group that donates electron density through an inductive effect. ualberta.ca When multiple activating groups are present, the substitution pattern is typically dictated by the most powerful activating group. ualberta.ca

In this case, the methoxy group at C4 and the methyl group at C2 both direct incoming electrophiles to the C3 and C5 positions. Steric hindrance from the adjacent bulky butanone chain at C1 may influence the regioselectivity, but positions 3 and 5 are the most electronically favored for substitution.

Table 3: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsElectrophileExpected Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺5-Nitro- and 3-nitro-4-(4-methoxy-2-methylphenyl)butan-2-one byjus.com
BrominationBr₂, FeBr₃Br⁺5-Bromo- and 3-bromo-4-(4-methoxy-2-methylphenyl)butan-2-one makingmolecules.com
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺5-Acyl- and 3-acyl-4-(4-methoxy-2-methylphenyl)butan-2-one youtube.com

Structural Modifications and Generation of Library Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how a molecule's structure correlates with its biological activity. mdpi.com By systematically modifying the structure of this compound and evaluating the resulting analogs, researchers can identify key pharmacophores.

Key areas for modification include:

Aromatic Ring Substitution: The methoxy and methyl groups can be altered or repositioned. Introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) or other electron-donating groups can probe the electronic requirements for activity. nih.gov

Alkyl Chain Modification: The length of the butanone chain can be shortened or lengthened. The position of the ketone can be moved to explore the spatial arrangement of the functional groups.

Ketone Group Bioisosteres: The carbonyl group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as an oxime, hydrazone, or a reduced alcohol.

These synthetic efforts generate a library of compounds. Subsequent biological screening of this library provides data that helps in building a predictive SAR model, guiding the design of more potent and selective molecules. mdpi.commdpi.com

Industrial Production Methodologies (Academic Perspectives on Efficiency and Yield)

From an academic perspective, an ideal industrial synthesis for this compound would prioritize high yield, cost-effectiveness of starting materials, operational safety, and environmental considerations (green chemistry).

Several synthetic routes are plausible:

Friedel-Crafts Acylation: A common method for forming aryl ketones. This would involve the acylation of 1-methoxy-3-methylbenzene with a butanoyl derivative (e.g., butanoyl chloride or butanoic anhydride) in the presence of a Lewis acid catalyst like AlCl₃. The primary challenge is controlling regioselectivity, as acylation could occur at multiple positions on the activated ring. Optimizing the reaction conditions (solvent, temperature) would be crucial to maximize the yield of the desired isomer.

Aldol Condensation followed by Hydrogenation: This two-step process is analogous to a known synthesis for a similar compound. chemicalbook.com It would begin with the base-catalyzed aldol condensation of 4-methoxy-2-methylbenzaldehyde with acetone to form an α,β-unsaturated ketone. Subsequent selective catalytic hydrogenation of the carbon-carbon double bond would yield the final product. This route often provides good yields and uses readily available starting materials.

Acetoacetic Ester Synthesis: This classic ketone synthesis could be adapted by reacting the sodium salt of ethyl acetoacetate (B1235776) with 4-methoxy-2-methylbenzyl halide. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the target ketone.

The efficiency of each route depends on factors such as atom economy, the cost and toxicity of reagents and catalysts, the number of synthetic steps, and the ease of purification. For industrial-scale production, continuous flow processes are increasingly considered over traditional batch processes to improve consistency, safety, and yield.

Based on the available search results, it is not possible to generate a detailed article on the advanced spectroscopic and chromatographic characterization of This compound .

The provided search results lack the specific, in-depth experimental and theoretical data required to accurately fulfill the user's request. The necessary information for the following sections is not available for this specific compound:

Advanced Spectroscopic and Chromatographic Characterization of 4 4 Methoxy 2 Methylphenyl Butan 2 One

Mass Spectrometry (MS) Techniques for Identification and Purity

High-Resolution Mass Spectrometry (HRMS):No mass spectrometry or high-resolution mass spectrometry data was available to detail fragmentation patterns or confirm elemental composition.

Generating an article without this specific data would lead to an inaccurate and uninformative response that does not meet the user's requirements for detailed, scientifically accurate research findings and data tables.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the detection and quantification of organic molecules like 4-(4-Methoxy-2-methylphenyl)butan-2-one in complex mixtures. The methodology combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In a typical application, the compound would be separated on a reverse-phase column (e.g., C18). The retention time would depend on factors such as the exact column chemistry, mobile phase composition (often a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid), and flow rate. Given its structure, it would be expected to be a moderately retained compound under standard reverse-phase conditions.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For this compound (molar mass: 192.25 g/mol ), the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of 193.26.

In the tandem mass spectrometry (MS/MS) stage, this precursor ion is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. Although experimental data is not available, a theoretical fragmentation pattern can be predicted based on its chemical structure. The fragmentation would likely occur at the weaker bonds, such as the C-C bonds of the butanone chain.

Table 1: Predicted LC-MS/MS Parameters and Fragmentation Data for this compound

ParameterExpected Value/InformationDescription
Ionization ModeESI+Electrospray ionization in positive mode is common for ketones.
Precursor Ion [M+H]⁺m/z 193.26The protonated molecular ion of the target compound (C₁₂H₁₆O₂).
Predicted Product Ions
m/z 135.08[C₉H₁₁O]⁺Corresponds to the loss of the acetyl group (CH₃COCH₂), resulting in a stable benzylic cation.
m/z 121.06[C₈H₉O]⁺Further fragmentation involving the loss of a methyl group from the aromatic ring or rearrangement.
m/z 43.02[C₂H₃O]⁺Corresponds to the acetyl cation [CH₃CO]⁺, a common fragment for methyl ketones.

Note: The m/z values in this table are theoretical and serve as an illustration of the data that would be obtained from an actual LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound would first be vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5).

After separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy process that leads to extensive and reproducible fragmentation, creating a unique mass spectrum that acts as a chemical "fingerprint."

The mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 192.25, corresponding to the molecular weight of the compound. The intensity of this peak would depend on the stability of the molecule under EI conditions. The most intense peak in the spectrum is called the base peak. For this compound, the base peak would likely result from the cleavage of the bond between the alpha and beta carbons relative to the carbonyl group, a common fragmentation pathway for ketones known as McLafferty rearrangement or alpha-cleavage.

Table 2: Predicted GC-MS Electron Ionization (EI) Fragmentation Data for this compound

m/z ValuePredicted Fragment IonFragmentation Pathway
192[C₁₂H₁₆O₂]⁺˙Molecular Ion (M⁺˙)
135[C₉H₁₁O]⁺Alpha-cleavage at the benzylic position (loss of •CH₂COCH₃). This is a likely candidate for the base peak due to the stability of the resulting substituted benzyl cation.
121[C₈H₉O]⁺Loss of a methyl group from the methoxybenzyl fragment.
58[C₃H₆O]⁺˙McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage.
43[CH₃CO]⁺Acylium ion from cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

Note: This table represents a hypothetical fragmentation pattern based on established mass spectrometry principles, not published experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the atomic arrangement within the crystal lattice.

This analysis provides crucial information, including bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state.

Analysis of Molecular Conformation and Intermolecular Interactions

While a crystal structure for this compound has not been reported, analysis of its chemical structure allows for predictions of its likely conformation and the intermolecular forces that would stabilize its crystal lattice.

The molecule possesses several rotatable bonds, allowing for conformational flexibility. Key conformational features would include the torsion angles defining the orientation of the butanone side chain relative to the substituted phenyl ring and the orientation of the methoxy (B1213986) group. The presence of the methyl group at the ortho position of the phenyl ring would likely create steric hindrance, influencing the preferred rotational angle of the side chain.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondingC-H (Aliphatic/Aromatic)O (Carbonyl)Formation of chains or dimers, linking molecules into a supramolecular architecture.
π-π StackingPhenyl RingPhenyl RingFace-to-face or offset stacking of aromatic rings, contributing to lattice stability.
van der Waals ForcesAll atomsAll atomsGeneral, non-directional forces that contribute to the overall cohesive energy of the crystal.

Note: This table is based on the chemical nature of the molecule and serves as a theoretical framework in the absence of experimental crystallographic data.

Theoretical and Computational Chemistry Investigations of 4 4 Methoxy 2 Methylphenyl Butan 2 One

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules. However, no specific DFT studies on 4-(4-Methoxy-2-methylphenyl)butan-2-one have been found.

Optimized Molecular Structures and Geometry

There are no published optimized molecular structures, bond lengths, or bond angles for this compound derived from DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap, are critical in determining a molecule's chemical reactivity and kinetic stability. wikipedia.org Regrettably, no studies reporting these values for this compound are available.

Molecular Electrostatic Potential (MESP) Surface Analysis

An MESP surface map indicates the electron density distribution and is used to predict how molecules will interact. Regions of negative potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. No MESP analysis for this compound has been published.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis

NBO analysis provides insight into intramolecular and intermolecular bonding and interactions between bonds. wisc.edu It allows for the study of charge transfer and delocalization of electron density within a molecule. There is no available NBO or NLMO analysis for this compound in the scientific literature.

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) and Raman spectroscopy. mdpi.com These calculations help in the assignment of vibrational modes. No such computational or comparative study for this compound has been reported.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies, various quantum chemical parameters and reactivity descriptors such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. As the foundational HOMO and LUMO energy values are not available, these parameters have not been calculated for this compound.

Conformational Analysis and Tautomerism Studies

Conformational analysis is a critical aspect of computational chemistry that involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. For a molecule like this compound, this analysis would focus on the rotation around the single bonds connecting the phenyl ring to the butane (B89635) chain and within the butane chain itself. The goal is to identify the lowest energy (most stable) conformers, as these are the most likely to be present under normal conditions. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface of the molecule as a function of specific dihedral angles. A study on a related compound, 4-(4-hydroxyphenyl)-butan-2-one, revealed three stable conformers, with the most stable one being asymmetrical. ulster.ac.uk However, no such specific study has been published for this compound.

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert, most commonly through the migration of a proton. nih.govresearchgate.net For this compound, the most relevant form of tautomerism would be keto-enol tautomerism. This involves an equilibrium between the standard ketone form (the keto form) and an enol form, where a proton has moved from the carbon adjacent to the carbonyl group to the carbonyl oxygen, forming a hydroxyl group and a C=C double bond. The stability and equilibrium between these forms can be influenced by factors such as solvent polarity. nih.gov Spectroscopic methods combined with quantum chemical calculations are typically used to study these equilibria. nih.gov While the principles of keto-enol tautomerism are well-established, specific experimental or computational studies detailing this process for this compound are not documented in available literature.

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. These predictions are often based on conceptual Density Functional Theory (DFT), which uses global and local reactivity descriptors to understand a molecule's electronic structure and behavior in chemical reactions. ulster.ac.uk

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally suggests higher reactivity. nih.gov

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal likely sites for nucleophilic and electrophilic attack, thus predicting selectivity. For instance, in the related raspberry ketone, analysis of these orbitals indicated a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring. ulster.ac.uknih.gov

While these methods are standard, the specific values for these descriptors for this compound have not been calculated and published.

Table 1: Representative Global Reactivity Descriptors (Illustrative) No specific data is available for this compound. This table illustrates the type of data that would be generated from a computational analysis.

Descriptor Symbol Typical Interpretation
HOMO Energy EHOMO Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap ΔE ELUMO - EHOMO; smaller gap implies higher reactivity.
Electronegativity χ (IP + EA) / 2; tendency to attract electrons.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.govnih.gov These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a QSAR study would involve calculating a wide range of descriptors, including:

Electronic Properties: These describe the electron distribution in the molecule, such as dipole moment, partial charges on atoms, and energies of frontier orbitals (HOMO and LUMO). They are crucial for understanding how a molecule interacts with biological receptors.

Molecular Descriptors: This is a broad category that can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Information about the 3D shape of the molecule, such as surface area and volume.

Physicochemical descriptors: Properties like lipophilicity (LogP) and molar refractivity (MR).

A QSAR model is built by finding a statistical relationship between a set of these descriptors (the independent variables) and an observed activity (the dependent variable). nih.gov This requires a dataset of multiple, structurally similar compounds with known activities. Since no such dataset or specific QSAR study involving this compound is available, no specific model or its findings can be reported. The development of a reliable QSAR model requires adherence to principles such as having a defined endpoint, a clear algorithm, and measures of statistical validation. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound

Mechanistic Biological Activity Studies of 4 4 Methoxy 2 Methylphenyl Butan 2 One in Model Systems

Modulation of Cellular Pathways and Enzyme Activity (In Vitro Studies)

In vitro studies are fundamental in determining the specific molecular interactions and biochemical effects of a compound at a cellular level. For 4-(4-Methoxy-2-methylphenyl)butan-2-one, its activity is inferred from studies on compounds sharing its core methoxyphenyl moiety.

The biological activity of this compound is likely influenced by its substituted phenyl ring, which is a common feature in many biologically active molecules. Studies on analogous methoxyphenyl compounds suggest potential interactions with key signal transduction pathways involved in cellular responses like inflammation and oxidative stress.

For instance, certain methoxyphenyl compounds have been shown to modulate inflammatory pathways. A synthetic chalcone (B49325) containing a p-methoxyphenyl group was found to exert anti-inflammatory effects by attenuating Nuclear Factor-kappa B (NF-κB) activity and modulating Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the phosphorylation of ERK and p38. nih.gov The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov Furthermore, this chalcone induced the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). nih.gov

Other research on methoxyphenols demonstrated the inhibition of multiple inflammatory mediators, such as various cytokines and chemokines (CCL2, CCL5, IL-6, IL-8), possibly through a post-transcriptional mechanism involving the RNA-binding protein HuR. nih.gov Additionally, a novel genistein (B1671435) analog featuring a p-methoxyphenyl group was reported to possess broad-spectrum tyrosine kinase inhibitory activity and to suppress the release of the inflammatory mediator prostaglandin (B15479496) E₂ (PGE₂). karger.com These findings suggest that this compound may interact with similar signaling cascades, although direct experimental verification is required.

Table 1: Potential Molecular Targets and Pathway Interactions of Methoxyphenyl Analogs

Analog ClassMolecular Target/PathwayObserved EffectReference
Methoxyphenyl ChalconeNF-κB, Nrf2/HO-1, MAPK (ERK, p38)Inhibition of NF-κB, Activation of Nrf2, Modulation of phosphorylation nih.gov
MethoxyphenolsHuR (RNA-binding protein)Inhibition of binding to mRNA, post-transcriptional regulation nih.gov
Methoxyphenyl Acetophenone (B1666503)Tyrosine Kinases, Prostaglandin SynthesisBroad-spectrum inhibition, Reduced PGE₂ release karger.com

While the inhibition of Stearoyl-CoA Desaturase (SCD), an enzyme involved in fatty acid metabolism, is a therapeutic strategy in various diseases, no direct evidence currently links this compound to this target. nih.govnih.gov However, research on structurally similar compounds points towards the potential for enzyme inhibition in other contexts.

A noteworthy study identified a related compound, 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one, as a novel competitive inhibitor of α-glucosidase. mdpi.com α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. The kinetic analysis in this study confirmed a reversible, competitive inhibition mechanism. mdpi.com Furthermore, as mentioned previously, an acetophenone analog with a methoxyphenyl group was found to inhibit a broad range of tyrosine kinases, which are critical enzymes in cellular signaling. karger.com These findings highlight the potential of the structural scaffold of this compound to interact with and inhibit various key enzymes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (In Vitro/In Vivo in Model Organisms)

Structure-activity relationship (SAR) studies are essential for understanding how the specific chemical features of a molecule contribute to its biological effects. The methoxy (B1213986) and methyl substituents on the phenyl ring of this compound are critical determinants of its potential bioactivity.

The position and nature of substituents on an aromatic ring can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets.

The methoxy (-OCH₃) group at the para-position is an electron-donating group due to its mesomeric (resonance) effect. Studies on other classes of compounds have shown that a para-methoxy substitution often enhances biological activity compared to substitutions at other positions. nih.gov For example, in a study of antioxidant selenium compounds, para-methoxy substitution enhanced activity, while ortho-substitution led to a significant reduction, possibly due to steric hindrance or unfavorable coordination effects. nih.gov This suggests the para placement in the target compound may be favorable for bioactivity.

The methyl (-CH₃) group at the ortho-position is an electron-donating group through induction and can increase the molecule's lipophilicity. Increased lipophilicity can enhance membrane permeability and access to intracellular targets. nih.gov However, its position ortho to the butanone side chain introduces steric bulk, which could either promote a specific, favorable conformation for target binding or hinder interaction through steric clash. The combined electronic effects of the electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, which can influence binding to target proteins. mdpi.com

Comparing this compound with its structural analogs provides valuable context for its potential biological profile. Key analogs include Raspberry Ketone Methyl Ether and Zingerone.

Raspberry Ketone Methyl Ether (4-(4-Methoxyphenyl)butan-2-one): This compound is the direct analog lacking the ortho-methyl group on the phenyl ring. hmdb.canih.gov The absence of this group reduces steric hindrance and slightly alters the electronic properties of the ring. While it is used as a fragrance and flavoring agent, literature on its specific biological activities is sparse. hmdb.canih.gov

Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone): A major phenolic compound found in ginger, Zingerone is structurally related but differs in its substitution pattern (3-methoxy and 4-hydroxy instead of 4-methoxy and 2-methyl). Zingerone is well-documented to possess potent antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net Its mechanisms often involve scavenging free radicals and modulating inflammatory pathways.

The comparison suggests that the core phenylbutan-2-one structure is a viable scaffold for biological activity, with the specific substitution pattern determining the precise nature and potency of the effects.

Table 2: Structural Comparison of this compound and Key Analogs

Compound NameStructureKey Structural Differences from Target CompoundReported Biological Activities
This compoundStructure of this compound-(Under investigation)
Raspberry Ketone Methyl EtherStructure of Raspberry Ketone Methyl EtherLacks the 2-methyl group on the phenyl ring.Limited data available; used in fragrance. hmdb.canih.gov
ZingeroneStructure of ZingeroneFeatures a 4-hydroxy and 3-methoxy group instead of a 4-methoxy and 2-methyl group.Antioxidant, anti-inflammatory, antimicrobial. researchgate.net

(Note: Placeholder images are used for structures.)

Investigation of Anti-inflammatory and Analgesic Mechanisms (In Vitro/In Vivo in Model Organisms)

Based on the evidence from structurally related compounds, this compound is hypothesized to possess anti-inflammatory and potentially analgesic properties.

The anti-inflammatory mechanism is likely multifactorial. As inferred from analogs, the compound could suppress inflammation by:

Inhibiting Pro-inflammatory Enzymes: It may reduce the production of prostaglandins (B1171923) by inhibiting enzymes like COX-2. nih.gov

Downregulating Inflammatory Signaling: It could potentially inhibit the NF-κB signaling pathway, thereby decreasing the expression of numerous pro-inflammatory cytokines and mediators. nih.gov

Activating Antioxidant Pathways: The compound might activate the Nrf2 pathway, leading to an enhanced antioxidant response that can mitigate inflammation-induced oxidative stress. nih.gov

Studies on various methoxyphenyl derivatives have consistently demonstrated the inhibition of inflammatory markers in cellular and animal models. For example, compounds have been shown to reduce paw edema in carrageenan-induced inflammation models and inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. researchgate.netmdpi.com

Analgesic mechanisms are often closely linked to anti-inflammatory effects, as inflammatory mediators like prostaglandins and cytokines can directly sensitize nociceptors (pain-sensing neurons). nih.gov By inhibiting the production of these mediators, this compound could reduce the activation of nociceptive pathways, resulting in an analgesic effect. This would be particularly relevant for inflammatory pain. While direct evidence for analgesic activity is lacking, the potent anti-inflammatory effects observed in its analogs strongly suggest a potential role in pain management that warrants further investigation. nih.gov

Exploration of Cannabinoid Receptor Interactions

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, is a significant target for therapeutic research. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in immune cells. nih.gov Interaction with these G-protein coupled receptors can modulate a variety of physiological processes.

Currently, there is a lack of published scientific literature detailing the direct interaction or binding affinity of this compound with either the CB1 or CB2 cannabinoid receptors. The binding affinity of a ligand to a receptor is a critical measure of its potential biological activity. For instance, Δ⁹-tetrahydrocannabinolic acid (THCA-A), a cannabinoid from Cannabis, has been shown to have a low binding affinity for both human CB1 and CB2 receptors, with approximate Ki values of 3.1μM and 12.5μM, respectively. researchgate.net In contrast, potent synthetic cannabinoids can exhibit affinities in the low nanomolar range. nih.gov Without experimental data, any potential cannabimimetic activity of this compound remains speculative. Further research, such as competitive binding assays, is necessary to determine if this compound can displace known cannabinoid receptor ligands and to characterize its potential as an agonist, antagonist, or allosteric modulator of these receptors.

Antimicrobial and Antioxidant Activities (In Vitro Studies)

The antimicrobial and antioxidant properties of chemical compounds are of significant interest due to their potential applications in medicine and food science. While comprehensive studies on this compound are not extensively available, research on related methoxyphenyl derivatives provides insights into its potential activities.

In vitro studies on various compounds containing methoxyphenyl moieties have demonstrated notable antimicrobial effects. For example, certain 2-methoxy-1,4-naphthoquinone (B1202248) derivatives have shown potent activity against multiple antibiotic-resistant bacteria. nih.gov Similarly, other synthetic compounds incorporating a 4-methoxyphenyl (B3050149) group have been evaluated for their antibacterial and antifungal properties, with some exhibiting significant inhibitory action against various microbial strains. researchgate.net The evaluation of antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of Selected Methoxyphenyl Derivatives

CompoundMicroorganismMIC (μg/mL)Reference
2-methoxy-1,4-naphthoquinoneHelicobacter pylori (antibiotic-resistant)0.156-0.625 nih.gov
4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) derivative (Compound 15)Rhizobium radiobacter300-1000 researchgate.net
4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-one derivative (Compound 15)Escherichia coli300-1000 researchgate.net
4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-one derivative (Compound 22)Xanthomonas campestris1000 researchgate.net

Radical-Scavenging Capacity of Related Derivatives

Antioxidant activity is frequently assessed by measuring a compound's ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used for this purpose. A study on a thiosemicarbazone derivative of 4-(4-methoxyphenyl)-2-butanone, a structurally similar compound, demonstrated antioxidant properties with an IC50 value of 400.2 ppm in a DPPH assay. tarc.edu.my The IC50 value represents the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%.

Other derivatives containing the 2-methoxyphenol moiety have also been synthesized and evaluated for their antioxidant potential using various assays, including DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays. doaj.org These studies indicate that the presence of a methoxyphenyl group can contribute to the radical-scavenging capacity of a molecule.

Table 2: DPPH Radical Scavenging Activity of Related Derivatives

CompoundIC50 ValueReference
Thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone400.2 ppm tarc.edu.my
4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-one derivative (Compound 15)~92% scavenging ability (concentration not specified for IC50) researchgate.net
4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-one derivative (Compound 7)~61% scavenging ability (concentration not specified for IC50) researchgate.net

Metabolic Transformations in Non-Human Biological Systems

The study of metabolic transformations is crucial for understanding the fate of a compound within a biological system. While direct metabolic studies on this compound are not available, research on a closely related smoke flavor ketone, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one), in rats provides a valuable predictive model. nih.gov

In the rat model, HMP-one was found to undergo several metabolic reactions. The primary metabolic pathways identified were demethylation of the methoxy group and reduction of the ketone group. nih.gov Three main metabolites were identified in the urine:

1-(3,4-dihydroxyphenyl)-2-propanone (demethylation)

1-(3,4-dihydroxyphenyl)-2-propanol (demethylation and ketone reduction)

1-(4-hydroxy-3-methoxyphenyl)-2-propanol (ketone reduction)

These metabolites were excreted as both sulphate and glucuronide conjugates. nih.gov A significant portion of the parent compound was also excreted unchanged. nih.gov

Based on these findings, it is plausible that this compound would undergo similar metabolic transformations in non-human biological systems. The expected metabolic pathways would likely involve O-demethylation of the methoxy group and reduction of the butan-2-one ketone functional group. The presence of the additional methyl group on the phenyl ring may influence the rate and regioselectivity of these metabolic reactions. General studies on the metabolism of ketones show that they can serve as an alternative energy source for neurons under certain conditions, though the metabolic fate of aromatic ketones like the one is more complex. nih.govmdpi.com Further studies, such as in vitro experiments with liver microsomes or in vivo studies in animal models, are required to elucidate the specific metabolic profile of this compound.

Applications of 4 4 Methoxy 2 Methylphenyl Butan 2 One in Chemical Sciences

Role as a Building Block in Organic Synthesis

Specific research detailing the use of 4-(4-Methoxy-2-methylphenyl)butan-2-one as a foundational building block in organic synthesis is not presently available.

Intermediate in the Production of Other Complex Organic Molecules

There is no available information on multi-step synthetic pathways where this compound serves as a documented intermediate.

Precursor in Academic Drug Discovery Research (Synthesis of New Chemical Entities)

Academic or industrial research citing this compound as a precursor for the synthesis of new chemical entities in drug discovery could not be identified.

Application in Specialty Chemical Manufacturing and Advanced Materials Synthesis

Information regarding the application of this compound in the manufacturing of specialty chemicals or in the synthesis of advanced materials is not found in the available literature.

Environmental Fate and Biotransformation of 4 4 Methoxy 2 Methylphenyl Butan 2 One Academic Context

Biotransformation in Model Environmental SystemsNo studies were found that investigate the biotransformation of 4-(4-Methoxy-2-methylphenyl)butan-2-one in any model environmental systems, such as microbial cultures or simulated aquatic environments.

Due to the absence of research on this specific compound, no data tables or detailed research findings can be generated as requested.

Future Research Directions and Emerging Areas for 4 4 Methoxy 2 Methylphenyl Butan 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl butanones is a cornerstone of organic chemistry, yet there is a continuous drive to develop more efficient, safer, and environmentally benign methods in line with the principles of green chemistry. nih.gov

Future research should focus on moving beyond traditional multi-step batch syntheses, which often involve hazardous reagents and generate significant waste. A highly promising avenue is the development of continuous-flow chemistry processes. southwales.ac.uk Research on the related compound, 4-(4-methoxyphenyl)butan-2-one, has demonstrated a successful three-step "telescoped" flow synthesis using micropacked bed reactors. southwales.ac.ukucl.ac.uk This system, which combines oxidation, C-C coupling, and reduction steps in a continuous sequence, significantly improves yields and process intensification. ucl.ac.uk Adapting this methodology for 4-(4-Methoxy-2-methylphenyl)butan-2-one, starting from 4-methoxy-2-methylbenzyl alcohol, is a logical and compelling next step.

Another key area for development is biocatalysis. The use of enzymes or whole-cell systems for chemical transformations offers high selectivity under mild conditions, reducing energy consumption and by-product formation. mdpi.comnih.gov Research could explore the use of enzymes like acyltransferases or transaminases to construct the butanone moiety, potentially offering enantioselective synthesis routes for chiral derivatives. mdpi.com Furthermore, combining biocatalysis with flow chemistry could lead to highly efficient and sustainable manufacturing processes. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyKey Principles & AdvantagesPotential Application for this compoundReferences
Continuous-Flow ChemistryImproved heat/mass transfer, enhanced safety, process intensification, potential for automation.Adaptation of telescoped flow systems for higher yields and purity. southwales.ac.ukucl.ac.uk
BiocatalysisHigh selectivity (chemo-, regio-, enantio-), mild reaction conditions, reduced environmental impact.Use of enzymes (e.g., transaminases, oxidoreductases) for key bond-forming steps. mdpi.comnih.gov
Solvent-Free/Grinding TechniquesAdheres to green chemistry principles by eliminating or reducing solvent use; simplified work-up.Exploration of solid-state reactions, such as Claisen-Schmidt type condensations under solvent-free conditions. scitepress.org
Heterogeneous CatalysisUse of reusable solid catalysts (e.g., acid-activated clays, zeolites) to simplify purification and reduce waste.Development of Friedel-Crafts type reactions using recyclable solid acid catalysts. google.com

Deeper Elucidation of Molecular Mechanisms of Action (In Vitro/In Vivo in Model Systems)

The biological activities of this compound are largely unknown. Future research must pivot towards a systematic exploration of its potential bioactivities through a combination of in vitro and in vivo studies.

A derivative containing the core structure of the compound, 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one, has shown significant in vitro inhibitory activity against the α-glucosidase enzyme, an important target in diabetes management. mdpi.comresearchgate.net This finding strongly suggests that this compound itself, or its simple derivatives, should be screened against a panel of enzymes, particularly hydrolases like α-glucosidase and α-amylase. mdpi.com

Initial in vitro screening should utilize cell-based assays to identify potential areas of activity. For instance, studies on the related compound 4-(4-methoxyphenyl)butan-2-one have indicated effects against basophilic leukemia cells. biosynth.com A broad screening approach could uncover effects on cell proliferation, inflammation, or metabolic pathways.

Should in vitro studies yield promising results, subsequent investigation in in vivo model systems would be crucial. nih.gov Animal models, such as rodents, can be used to assess the compound's effect on physiological processes related to its in vitro activity. nih.govnih.gov For example, if α-glucosidase inhibition is confirmed, studies in diabetic mouse models could elucidate its potential as a hyperglycemic control agent. Similarly, zebrafish models, which are excellent for observing melanogenesis, could be used to investigate potential effects on pigmentation, as has been done for analogous butanone structures. nih.gov

Exploration of Uncharted Chemical Reactivity and Transformations

The butanone functional group is a versatile handle for a wide array of chemical transformations. While it is known to be an intermediate, its full reactive potential, particularly with the specific 4-methoxy-2-methylphenyl substitution, remains uncharted. chemimpex.com Future work should aim to explore novel reactions and derivatizations.

Key areas of exploration include:

Condensation Reactions: The carbonyl group is primed for condensation with various nucleophiles. Reacting it with primary amines, hydrazines, or thiosemicarbazides can lead to the synthesis of novel Schiff bases, hydrazones, and thiosemicarbazones, classes of compounds known for their diverse biological activities. researchgate.net

Thia-Michael Additions: The compound can serve as a precursor to α,β-unsaturated ketones, which can then undergo thia-Michael additions with various thiols. This approach creates β-thiaketones, which are valuable precursors for a range of biologically interesting molecules. researchgate.netnih.gov

Asymmetric Synthesis: Developing asymmetric reductions or alkylations of the ketone would provide access to chiral alcohols or more complex stereodefined structures. These chiral derivatives could exhibit distinct biological activities compared to the racemate.

Systematic exploration of its reactivity with novel reagents and catalytic systems will expand its utility as a building block in medicinal and materials chemistry.

Advanced Computational Modeling for Structure-Property and Structure-Activity Prediction

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. mdpi.com For this compound, where experimental data is sparse, computational modeling is an invaluable starting point.

Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological activity of new analogues. nih.govmdpi.com Should an initial biological activity be identified (e.g., enzyme inhibition), a 3D-QSAR model could be built using a library of synthesized derivatives. mdpi.com This model would correlate specific structural features (steric, electrostatic, hydrophobic) with activity, providing a roadmap for designing more potent compounds. mdpi.comijpsonline.com

Molecular Docking is another critical tool. nih.gov Following the discovery that a derivative of the target compound inhibits α-glucosidase, docking studies were performed to understand its binding mode within the enzyme's active site. mdpi.comresearchgate.net Similar docking studies for this compound against various protein targets (kinases, proteases, etc.) could identify potential biological targets and predict binding affinities, prioritizing which compounds to synthesize and test. nih.gov

Pharmacophore Modeling can identify the essential 3D arrangement of chemical features required for biological activity. If a set of active molecules based on this scaffold is discovered, a pharmacophore model can be generated and used as a 3D query to search virtual libraries for new, structurally diverse compounds with the potential for similar activity.

Table 2: Computational Approaches for Future Investigation
Computational MethodObjective and ApplicationPotential Outcome for this compoundReferences
Quantitative Structure-Activity Relationship (QSAR)To correlate molecular structure with biological activity and predict the potency of new derivatives.A predictive model to guide the synthesis of analogues with enhanced activity. nih.govmdpi.com
Molecular DockingTo predict the preferred binding orientation of the compound to a molecular target and estimate binding affinity.Identification of potential protein targets; understanding of key binding interactions. mdpi.comnih.gov
Pharmacophore ModelingTo define the essential 3D features responsible for biological activity and discover novel active scaffolds.A virtual screening tool to find new and diverse molecules with similar biological functions. mdpi.com
Molecular Dynamics (MD) SimulationTo study the physical movements of atoms and molecules and assess the stability of a ligand-protein complex over time.Confirmation of binding mode stability and detailed analysis of dynamic interactions with the target protein. mdpi.com

Integration with Chemoinformatics and Systems Biology Approaches

To understand the broader biological impact of this compound, future research should integrate experimental data with chemoinformatics and systems biology. These approaches move beyond a single-target perspective to a holistic view of a compound's effect on cellular networks. nih.govnih.gov

A systems biology approach would involve treating cells or model organisms with the compound and then generating multi-omics data (e.g., transcriptomics, proteomics, metabolomics). e-enm.org By integrating these large datasets, researchers can identify entire pathways and biological networks that are perturbed by the compound. nih.gove-enm.org This can reveal its mechanism of action, identify potential off-target effects, and uncover unexpected therapeutic opportunities. nih.gov

Chemoinformatics tools can be used to analyze the physicochemical properties of the compound and its derivatives, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and compare its structural features against databases of known bioactive molecules. This can help in prioritizing candidates for further development and identifying potential liabilities early in the research process.

Potential for New Applications in Niche Chemical and Biological Research Fields

Beyond its potential as a fragrance or a precursor for drug candidates, this compound could be developed for specialized research applications.

One emerging area is its use as a chemical probe . A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in cells and organisms. nih.gov If the compound is found to be a potent and selective inhibitor of a particular protein, it could be developed into a research tool to help scientists elucidate the biological roles of that target.

Additionally, the compound's structure could serve as a scaffold in materials science . The aryl butanone motif can be incorporated into larger polymeric structures or functional materials. Exploring its polymerization potential or its use in the synthesis of novel organic materials could open up applications in fields unrelated to biology or medicine. Its inherent reactivity also makes it a candidate for creating libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds in diverse research areas.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methoxy-2-methylphenyl)butan-2-one, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation, where a methyl-substituted methoxyphenyl precursor reacts with acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Alternatively, reductive amination of 4-(4-Methoxyphenyl)butan-2-one (a structural analog) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is reported, though this requires precise control of stoichiometry and reaction temperature . Enzymatic methods using immobilized ene-reductases (ER) and glucose dehydrogenase (GDH) for asymmetric reduction of α,β-unsaturated ketones (e.g., 4-(4-Methoxyphenyl)-3-buten-2-one) to yield the ketone have also been validated, achieving >95% conversion under optimized NAD⁺ cofactor recycling .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. Key NMR signals include:

  • ¹H NMR : δ 2.1–2.3 ppm (ketone CH₃), δ 3.8 ppm (methoxy OCH₃), δ 6.7–7.2 ppm (aromatic protons).
  • ¹³C NMR : δ 207–210 ppm (ketone C=O), δ 55 ppm (OCH₃).
    HRMS should confirm the molecular ion [M+H]⁺ at m/z 192.1 (C₁₂H₁₆O₂). Discrepancies in integration ratios may indicate impurities or incomplete purification .

Q. What are the primary applications of this compound in academic research?

  • Answer : It serves as:

  • A precursor for synthesizing bioactive amines (e.g., via reductive amination to 4-(4-Methoxyphenyl)butan-2-amine, which has insecticidal properties) .
  • A monomer in polymer chemistry; its methacryloyloxy derivative is copolymerized with lauryl methacrylate to tune glass transition temperatures (Tg) in biodegradable polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for enzymatic vs. chemical synthesis of this compound?

  • Answer : Discrepancies often arise from substrate specificity of enzymes (e.g., ER variants) or side reactions in chemical routes (e.g., over-reduction). To optimize:

  • Enzymatic : Screen ER mutants for improved activity toward methyl-substituted substrates.
  • Chemical : Use catalytic hydrogenation (Pd/C, H₂) instead of borohydrides to minimize byproducts .
  • Validate purity via HPLC with UV detection (λ = 254 nm) .

Q. What computational strategies predict the reactivity of this compound in novel reactions (e.g., asymmetric catalysis)?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ketone reduction or electrophilic aromatic substitution. Key parameters:

  • Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack.
  • Frontier Molecular Orbitals (HOMO/LUMO) : Identify reactive sites for catalyst design (e.g., chiral Rh complexes) .

Q. How does the methyl group in the 2-position influence biological activity compared to non-methylated analogs?

  • Answer : The 2-methyl group enhances lipophilicity (logP +0.3), improving membrane permeability in cell-based assays. In insecticidal studies, methylated derivatives show 2–3× higher activity against Spodoptera frugiperda vs. non-methylated analogs due to steric effects on target binding .

Q. What advanced copolymerization techniques improve the thermal stability of polymers derived from this compound?

  • Answer : Free-radical copolymerization with 2-(dimethylamino)ethyl methacrylate (DMAEMA) at a 60:40 molar ratio increases Tg from 70°C (homopolymer) to 110°C. Use diethyl carbonate as a green solvent and azobisisobutyronitrile (AIBN) initiator (1 mol%) at 70°C for 24 hours .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the efficacy of chemical vs. enzymatic synthesis routes?

  • Answer : Use a factorial design varying:

  • Chemical : Catalyst type (AlCl₃ vs. FeCl₃), temperature (25–80°C).
  • Enzymatic : pH (6–8), cofactor concentration (NAD⁺: 0.1–1 mM).
    Analyze outcomes via ANOVA for yield, enantiomeric excess (ee), and E-factor (environmental impact) .

Q. What analytical methods detect trace impurities (e.g., residual solvents or byproducts) in synthesized batches?

  • Answer : Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities (e.g., dichloromethane, <0.1%). For non-volatiles, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a C18 column (gradient: 5–95% acetonitrile in H₂O) identifies byproducts like over-reduced alcohols .

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